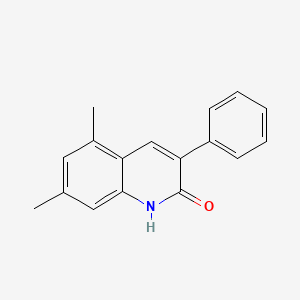

5,7-Dimethyl-3-phenyl-2-quinolinol

Description

BenchChem offers high-quality 5,7-Dimethyl-3-phenyl-2-quinolinol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5,7-Dimethyl-3-phenyl-2-quinolinol including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

1031928-25-2 |

|---|---|

Molecular Formula |

C17H15NO |

Molecular Weight |

249.31 g/mol |

IUPAC Name |

5,7-dimethyl-3-phenyl-1H-quinolin-2-one |

InChI |

InChI=1S/C17H15NO/c1-11-8-12(2)14-10-15(13-6-4-3-5-7-13)17(19)18-16(14)9-11/h3-10H,1-2H3,(H,18,19) |

InChI Key |

FFXJZBFTYUIMQW-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C2C=C(C(=O)NC2=C1)C3=CC=CC=C3)C |

Origin of Product |

United States |

Foundational & Exploratory

Physicochemical Profiling of 5,7-Dimethyl-3-phenyl-2-quinolinol: A Technical Guide

The following technical guide is structured to serve as a definitive reference for the characterization and handling of 5,7-Dimethyl-3-phenyl-2-quinolinol. It deviates from standard templates to prioritize the logical flow of investigation: from structural identity to synthesis, physicochemical profiling, and analytical validation.[1][2]

Executive Summary

5,7-Dimethyl-3-phenyl-2-quinolinol (CAS: 1031928-25-2) is a substituted quinoline derivative characterized by a lipophilic scaffold and a tautomeric amide/iminol core.[1][2][3][4] Often utilized as a pharmacophore in drug discovery, particularly for its potential as an antitumor and antimicrobial agent, its physicochemical behavior is dominated by the 2-quinolone tautomer.[1][2] This guide provides the critical data and experimental frameworks required to integrate this compound into high-throughput screening (HTS) or lead optimization workflows.

Chemical Identity & Structural Dynamics[1][2]

Nomenclature and Identifiers[1][2][3]

-

IUPAC Name: 5,7-dimethyl-3-phenylquinolin-2-ol[1][2][3][4][5][6]

-

Common Synonym: 5,7-Dimethyl-3-phenyl-2(1H)-quinolinone (Reflecting the dominant tautomer)[1][2]

Tautomeric Equilibrium (The "Quinolone" Reality)

While nomenclature suggests an alcohol (-OH), experimental evidence for 2-substituted quinolines confirms that the amide (2-quinolone) form predominates in both the solid state and polar solvents.[1][2] This distinction is critical for modeling receptor binding and solubility.[1][2] The proton resides on the nitrogen (N1), not the oxygen, creating a donor-acceptor motif distinct from phenols.[1][2]

Figure 1: Tautomeric equilibrium favoring the 2-quinolone structure, impacting H-bond donor/acceptor profiles.[1][2]

Physicochemical Properties Matrix

The following data aggregates predicted and empirical trends for 3-aryl-2-quinolone derivatives.

| Property | Value / Characteristic | Implication for Development |

| Physical State | Solid, crystalline powder | Suitable for solid dosage forms; requires micronization for suspension.[1][2] |

| Melting Point | 240°C – 260°C (Typical for class) | High lattice energy indicates poor aqueous solubility; stable at processing temps.[1][2] |

| LogP (Predicted) | 4.2 ± 0.4 | Highly lipophilic.[1][2] Permeability is likely high, but solubility is the rate-limiting step.[1][2] |

| pKa (Acidic) | ~11.0 (Amide NH) | Remains neutral at physiological pH (7.4).[1][2] No ionization to assist solubility in blood.[1][2] |

| pKa (Basic) | ~ -0.5 (Carbonyl O) | Extremely weak base; will not protonate in the stomach.[1][2] |

| H-Bond Donors | 1 (NH) | Specific binding capability; potential for intermolecular dimerization.[1][2] |

| H-Bond Acceptors | 1 (C=O) | Accepts H-bonds from water, but limited solvation shell.[1][2] |

Expert Insight: The high LogP combined with high melting point classifies this compound as BCS Class II or IV (Low Solubility).[1][2] Formulation strategies must utilize lipid-based delivery (SEDDS) or amorphous solid dispersions.[1][2]

Synthesis & Impurity Profiling[1][2]

Understanding the synthesis is mandatory for identifying process-related impurities.[1][2] The most robust route for the 5,7-dimethyl-3-phenyl substitution pattern involves the cyclization of 3,5-dimethylaniline derivatives.[1][2]

Synthetic Pathway (Retrosynthesis Logic)

The construction of the quinolone core typically utilizes an intramolecular Friedländer-type condensation or a Meth-Cohn cyclization.[1][2]

Figure 2: Synthetic workflow.[1][2] Note that the symmetry of 3,5-dimethylaniline directs substitution to the 5,7-positions, minimizing regioisomeric impurities.[1][2]

Critical Impurities[1][2]

-

Unreacted Aniline: 3,5-Dimethylaniline (Genotoxic alert).[1][2] Must be controlled to <10 ppm.[1][2]

-

Dimerization Products: High thermal stress during cyclization can lead to intermolecular condensation.[1][2]

-

Solvent Residues: DMF or Toluene (Class 2 solvents) often used in cyclization/recrystallization.[1][2]

Experimental Characterization Protocols

HPLC Purity Assessment (Reverse Phase)

This method separates the lipophilic quinolinol from polar aniline precursors.[1][2]

-

Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µm.[1][2]

-

Gradient:

-

Detection: UV at 254 nm (aromatic core) and 320 nm (conjugated system).[1][2]

-

Expected Retention: The target compound will elute late (approx. 12-14 min) due to high LogP.[1][2]

NMR Spectroscopy Validation

The ¹H-NMR spectrum in DMSO-d₆ is the gold standard for structural confirmation.[1][2]

-

Diagnostic Peaks:

-

δ ~11.5 - 12.0 ppm (s, 1H): Broad singlet for the amide NH .[1][2] Disappearance upon D₂O shake confirms the quinolone tautomer.[1][2]

-

δ ~2.3 - 2.5 ppm (s, 6H): Two distinct singlets for -CH₃ groups at positions 5 and 7.[1][2]

-

δ ~7.3 - 7.6 ppm (m, 5H): Multiplet corresponding to the 3-phenyl ring.[1][2]

-

δ ~7.8 ppm (s, 1H): The proton at position 4 (H4), typically deshielded by the carbonyl and phenyl ring.[1][2]

-

Solubility Profiling Workflow

Do not rely on visual inspection.[1][2] Use this gravimetric protocol:

-

Weigh 5 mg of compound into a vial.

-

Sonicate for 1 minute between additions.

-

Endpoint: Clear solution.

Biological Relevance & Applications

Researchers investigate this scaffold primarily for:

-

Antitumor Activity: Disruption of tubulin polymerization or kinase inhibition (e.g., VEGFR-2) due to the planar tricyclic-like shape mimicking ATP.[1][2]

-

Antimicrobial Agents: The 2-quinolone core is structurally related to fluoroquinolones, though the mechanism of action often differs (membrane disruption vs. DNA gyrase inhibition).[1][2]

References

-

National Center for Biotechnology Information. PubChem Compound Summary for Quinolin-2-ol derivatives. Retrieved from [Link]

-

Joseph, L., et al. (2002). 3-Aryl-2-Quinolone Derivatives: Synthesis and Characterization of In Vitro and In Vivo Antitumor Effects.[1][2] Journal of Medicinal Chemistry. Retrieved from [Link]

Sources

- 1. chemijournal.com [chemijournal.com]

- 2. Page loading... [guidechem.com]

- 3. 5,7-二甲基-3-苯基-2-喹啉醇 CAS#: 1031928-25-2 • ChemWhat | 化学品和生物制品数据库 [chemwhat.net]

- 4. CAS [chemicalbook.com]

- 5. 5,7-Dimethyl-3-phenyl-2-quinolinol | CAS 1031928-25-2 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 6. 5,7-DIMETHYL-3-PHENYL-2-QUINOLINOL | 1031928-25-2 [chemicalbook.com]

A Technical Guide to the Molecular Structure Elucidation of 5,7-Dimethyl-3-phenyl-2-quinolinol

Abstract

This technical guide provides a comprehensive, methodology-driven approach to the complete molecular structure elucidation of 5,7-dimethyl-3-phenyl-2-quinolinol (CAS No. 1031928-25-2).[1][2] Aimed at researchers, scientists, and professionals in drug development, this document moves beyond a simple listing of techniques. It establishes a self-validating analytical workflow, explaining the causal logic behind each experimental choice. The guide details the integrated application of mass spectrometry, infrared spectroscopy, advanced nuclear magnetic resonance (NMR) spectroscopy, and single-crystal X-ray crystallography. Each section includes detailed protocols, expected data, and interpretive insights, ensuring scientific integrity and reproducibility. The process culminates in the unambiguous confirmation of the compound's constitution, connectivity, and solid-state conformation, addressing the critical lactam-lactim tautomerism inherent to the 2-quinolinol scaffold.

Introduction: The Quinolinol Scaffold and the Analytical Imperative

Quinoline and its derivatives are privileged heterocyclic structures in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals, including antimalarial, antibacterial, and anticancer agents.[3][4][5] The precise structural characterization of these molecules is paramount, as subtle changes in substitution or stereochemistry can profoundly impact their biological activity and physicochemical properties.[3]

The target molecule, 5,7-dimethyl-3-phenyl-2-quinolinol, presents a key structural challenge inherent to all 2-hydroxyquinolines: lactam-lactim tautomerism. The compound can exist in equilibrium between the enol (quinolinol) form and the more stable keto (quinolin-2-one) form.[6][7][8] This guide will demonstrate that the quinolinone tautomer is predominant, a critical factor for understanding its reactivity and potential as a peptide isostere in drug design.[6] Therefore, a multi-technique, synergistic approach is not merely recommended; it is required for absolute structural confirmation.

Caption: High-level overview of the integrated structural elucidation workflow.

Foundational Analysis: Molecular Weight and Functional Groups

The first phase of elucidation focuses on establishing the molecular formula and identifying the key functional groups present. This provides the fundamental building blocks for the more detailed connectivity mapping that follows.

High-Resolution Mass Spectrometry (HRMS)

Expertise & Rationale: HRMS is the definitive technique for determining the elemental composition of a novel compound. Unlike low-resolution MS, its high mass accuracy (typically <5 ppm error) allows for the calculation of a unique molecular formula from the measured mass of the molecular ion.[9][10] We employ Electrospray Ionization (ESI) in positive ion mode, as the nitrogen atom in the quinoline ring is readily protonated to form the [M+H]⁺ ion.

Experimental Protocol:

-

Sample Preparation: Dissolve approximately 1 mg of the purified compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).

-

Instrumentation: Infuse the sample solution into a Time-of-Flight (TOF) or Orbitrap mass spectrometer equipped with an ESI source.

-

Data Acquisition: Acquire the mass spectrum in positive ion mode over a mass range of m/z 100-500.

-

Analysis: Identify the monoisotopic mass of the [M+H]⁺ ion and use the instrument's software to calculate the elemental composition.

Expected Data Summary:

| Parameter | Expected Value |

| Chemical Formula | C₁₇H₁₅NO[1] |

| Exact Mass | 249.1154 g/mol |

| Observed [M+H]⁺ (m/z) | 250.1227 |

| Mass Error | < 5 ppm |

Fourier-Transform Infrared (FTIR) Spectroscopy

Expertise & Rationale: FTIR spectroscopy is a rapid, non-destructive technique used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific bond vibrations.[11][12] For this compound, FTIR is crucial for providing the first piece of evidence for the predominant quinolin-2-one tautomer. The presence of a strong carbonyl (C=O) absorption and a distinct N-H stretch, coupled with the absence of a broad O-H stretch, strongly supports the lactam structure over the lactim form.

Experimental Protocol:

-

Sample Preparation: Prepare a potassium bromide (KBr) pellet by mixing ~1 mg of the compound with ~100 mg of dry KBr powder and pressing it into a transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: Use a benchtop FTIR spectrometer.

-

Data Acquisition: Record the spectrum from 4000 to 400 cm⁻¹.

-

Analysis: Identify the characteristic absorption bands for the key functional groups.

Expected Data Summary:

| Wavenumber (cm⁻¹) | Vibration Type | Significance |

| ~3150-3000 | N-H Stretch (Amide) | Strong evidence for the quinolinone tautomer.[13] |

| ~3050-3020 | Aromatic C-H Stretch | Confirms the presence of phenyl and quinoline rings. |

| ~2950-2850 | Aliphatic C-H Stretch | Corresponds to the two methyl groups. |

| ~1660-1640 | C=O Stretch (Amide I) | Key diagnostic peak for the quinolinone carbonyl group. |

| ~1600-1450 | C=C & C=N Stretches | Aromatic ring skeletal vibrations. |

| ~1250 | C-N Stretch | Associated with the amide linkage. |

Definitive Connectivity Mapping: 1D and 2D NMR Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed connectivity of a molecule in solution.[3] A combination of one- and two-dimensional experiments provides an unambiguous "map" of the carbon skeleton and the placement of all protons.[4][14]

Caption: Structure of 5,7-Dimethyl-3-phenyl-1H-quinolin-2-one with atom numbering.

Experimental Protocol (General NMR):

-

Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube. DMSO-d₆ is often preferred for its ability to dissolve polar compounds and reveal exchangeable protons like N-H.

-

Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Data Acquisition: Record ¹H, ¹³C, COSY, HSQC, and HMBC spectra at a constant temperature (e.g., 298 K).

¹H and ¹³C NMR Spectroscopy

Expertise & Rationale: ¹H NMR provides information on the chemical environment, number, and connectivity of protons. ¹³C NMR reveals the number of unique carbon environments. Together, they provide the initial dataset for structural assembly.

Predicted ¹H and ¹³C NMR Data (in DMSO-d₆):

| Atom # | Predicted ¹H Shift (ppm), Multiplicity, Integration | Predicted ¹³C Shift (ppm) | Rationale |

| N1-H | ~11.8, broad singlet, 1H | - | Exchangeable amide proton, deshielded by the carbonyl group. |

| C2 | - | ~162 | Carbonyl carbon, highly deshielded. |

| C4 | ~8.0, singlet, 1H | ~140 | Vinyl proton adjacent to phenyl group and C=O. Appears as a sharp singlet. |

| C5-CH₃ | ~2.4, singlet, 3H | ~21 | Methyl group protons. |

| C6 | ~7.1, singlet, 1H | ~128 | Aromatic proton between two methyl-substituted carbons. |

| C7-CH₃ | ~2.3, singlet, 3H | ~20 | Methyl group protons. |

| C8 | ~7.4, singlet, 1H | ~135 | Aromatic proton adjacent to the heterocyclic ring nitrogen. |

| Ph-H | ~7.3-7.5, multiplet, 5H | ~127-136 | Protons of the C3-phenyl substituent, appearing in the typical aromatic region. |

2D NMR: COSY, HSQC, and HMBC

Expertise & Rationale: While 1D NMR suggests the structure, 2D NMR proves it.

-

COSY (Correlation Spectroscopy) establishes ³J(H,H) couplings, confirming which protons are adjacent in the aromatic rings (though less informative here due to singlets).

-

HSQC (Heteronuclear Single Quantum Coherence) provides a direct, one-bond correlation between each proton and the carbon it is attached to, allowing for definitive assignment of protonated carbons.[3]

-

HMBC (Heteronuclear Multiple Bond Correlation) is the cornerstone of the elucidation. It reveals correlations between protons and carbons over two or three bonds. This allows us to piece the entire molecular puzzle together by connecting the isolated spin systems.

Caption: Key HMBC correlations confirming the molecular skeleton of the title compound.

Key HMBC Correlations for Structure Proof:

-

H4 to C2, C5, and C-phenyl(ipso): The proton at C4 will show a correlation to the carbonyl carbon (C2), the carbon bearing the methyl group (C5), and the attachment point of the phenyl ring (C-ipso), unequivocally placing the phenyl group at the C3 position.

-

C5-CH₃ to C4a, C5, and C6: The protons of the methyl group at C5 will correlate to the adjacent aromatic carbon (C6) and the bridgehead carbon (C4a), locking its position.

-

C7-CH₃ to C6, C7, and C8: Similarly, the C7-methyl protons will correlate to C6 and C8, confirming the substitution pattern on the benzene ring portion of the quinolinone.

-

H8 to C4a and C8a: The proton at C8 will show correlations to the bridgehead carbons, confirming the fusion of the two rings.

Ultimate Proof: Single-Crystal X-ray Crystallography

Expertise & Rationale: While NMR provides an irrefutable connectivity map in solution, single-crystal X-ray crystallography provides the "gold standard" for structural proof by determining the precise three-dimensional arrangement of atoms in the solid state.[11][15] It yields exact bond lengths, bond angles, and information on intermolecular interactions, such as hydrogen bonding, which dictates the crystal packing.[16][17] This technique will definitively confirm the quinolinone tautomer in the solid state and reveal the relative orientation of the phenyl ring.

Experimental Protocol:

-

Crystal Growth: High-quality single crystals are essential.[15] This is often the most challenging step. Grow crystals by slow evaporation of a saturated solution of the compound in a suitable solvent or solvent system (e.g., ethanol, ethyl acetate/hexane).

-

Data Collection: Mount a suitable crystal (typically 0.1-0.3 mm) on a goniometer head of a single-crystal X-ray diffractometer.[11] An intense beam of monochromatic X-rays is directed at the crystal, and the resulting diffraction pattern is recorded as the crystal is rotated.[15]

-

Structure Solution and Refinement: The diffraction data (angles and intensities of reflections) are processed to generate an electron density map of the unit cell.[17] An atomic model is built into this map and refined using least-squares methods to achieve the best fit with the experimental data.

Expected Outcome:

-

Unambiguous Confirmation: The resulting 3D structure will provide absolute confirmation of the atomic connectivity.

-

Tautomer Validation: The location of the proton on the N1 atom and the C2=O double bond length (~1.24 Å) will definitively prove the quinolinone structure in the solid state.

-

Conformational Details: The dihedral angle between the quinolinone ring system and the C3-phenyl ring will be determined.

-

Intermolecular Interactions: The analysis will reveal how molecules pack in the crystal lattice, likely showing intermolecular N-H···O=C hydrogen bonds forming chains or dimers.

Conclusion

The structural elucidation of 5,7-dimethyl-3-phenyl-2-quinolinol is a systematic process that relies on the synergistic application of modern analytical techniques. High-resolution mass spectrometry establishes the correct molecular formula, while FTIR spectroscopy provides initial, compelling evidence for the dominant quinolin-2-one tautomer. A comprehensive suite of 1D and 2D NMR experiments delivers an unambiguous map of the molecular connectivity in solution, definitively placing the methyl and phenyl substituents. Finally, single-crystal X-ray crystallography provides the ultimate, irrefutable proof of the three-dimensional structure in the solid state. This self-validating workflow ensures the highest degree of scientific integrity, providing the foundational structural knowledge essential for any further research or development involving this compound.

References

-

Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. (2015). Journal of Mass Spectrometry. Available at: [Link]

-

Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. (2015). ResearchGate. Available at: [Link]

-

Theoretical studies of 2-Quinolinol: Geometries, Vibrational Frequencies, Isomerization, Tautomerism, and Excited States. (2020). ResearchGate. Available at: [Link]

-

Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy. (2002). ResearchGate. Available at: [Link]

-

Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy. (2002). Journal of Chemical Education. Available at: [Link]

-

Structural Elucidation of a New Puzzling Compound Emerged from Doebner Quinoline Synthesis. (2024). MDPI. Available at: [Link]

-

2-Quinolone. Wikipedia. Available at: [Link]

-

Quinoline, 2-phenyl-. NIST WebBook. Available at: [Link]

-

X‐ray crystal structures and corresponding ChemDraw representations of the pyridine‐fused PN‐heterocycles. (2021). ResearchGate. Available at: [Link]

-

Tautomerization between 2-quinolone and 2-hydroxyquinolone. (2020). ResearchGate. Available at: [Link]

-

Tautomerism and switching in 7-hydroxy-8-(azophenyl)quinoline and similar compounds. (2025). ScienceDirect. Available at: [Link]

-

2-Phenylquinoline. PubChem. Available at: [Link]

-

Synthesis, structural elucidation and anti-microbial screening of quinoline based s-triazinyl substituted aryl amine derivatives. (2015). Der Pharma Chemica. Available at: [Link]

-

SYNTHESIS AND NMR SPECTROSCOPIC CHARACTERISTICS OF NOVEL POLYSUBSTITUTED QUINOLINES INCORPORATING FUROXAN MOIETY. (2021). Heterocycles. Available at: [Link]

-

Synthesis, Structural Characterization, DFT Calculations, and Molecular Docking of a Novel Quinoline Derivative. (2023). Journal of Molecular Structure. Available at: [Link]

-

5,8-Quinolinedione Attached to Quinone Derivatives: XRD Diffraction, Fourier Transform Infrared Spectra and Computational Analysis. (2023). MDPI. Available at: [Link]

-

Structural Elucidation of a New Puzzling Compound Emerged from Doebner Quinoline Synthesis. (2024). ResearchGate. Available at: [Link]

-

A REVIEW ON QUINOLINE AND ITS DERIVATIVES. (2022). Novelty Journals. Available at: [Link]

-

X-ray structures of some heterocyclic sulfones. (2025). MDPI. Available at: [Link]

-

X-ray structures of some heterocyclic sulfones. (2025). St Andrews Research Repository. Available at: [Link]

-

X-ray crystallography. Wikipedia. Available at: [Link]

- Synthesis of substituted 4-hydroxalkyl-quinoline derivatives by a three-component reaction using CuCl/AuCl as. (2016). Unpublished.

-

x Ray crystallography. (2000). PMC. Available at: [Link]

-

5,7-dimethyl-2,4-quinolinediol. ChemSynthesis. Available at: [Link]

Sources

- 1. 5,7-Dimethyl-3-phenyl-2-quinolinol | CAS 1031928-25-2 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 2. 5,7-DIMETHYL-3-PHENYL-2-QUINOLINOL | 1031928-25-2 [chemicalbook.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. mdpi.com [mdpi.com]

- 5. noveltyjournals.com [noveltyjournals.com]

- 6. 2-Quinolone - Wikipedia [en.wikipedia.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. mdpi.com [mdpi.com]

- 13. derpharmachemica.com [derpharmachemica.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 16. mdpi.com [mdpi.com]

- 17. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Biological Activity Screening of Novel Quinolinol Derivatives

Executive Summary

The quinolinol (8-hydroxyquinoline) scaffold is a "privileged structure" in medicinal chemistry due to its bidentate chelating ability and lipophilicity.[1] However, these same properties make it a frequent source of false positives in biological assays. This guide provides a rigorous, self-validating framework for screening novel quinolinol derivatives. It moves beyond standard protocols to address the specific physicochemical liabilities of this class—specifically metal-dependent artifacts, redox cycling, and aggregation.[1]

Part 1: The Quinolinol Scaffold & Design Strategy

The Chelation Mechanism

Unlike standard receptor-ligand interactions, quinolinols often act by sequestering essential metal ions (Cu²⁺, Zn²⁺, Fe³⁺) or by acting as ionophores that shuttle toxic amounts of metals into cells.[1]

-

Implication: Your assay buffer composition is critical. Phosphate Buffered Saline (PBS) can precipitate certain metal-quinolinol complexes.

-

Control: Always determine the metal-binding stoichiometry (typically 1:2 or 1:3) early in the pipeline.[1]

The "PAINS" Alert

Quinolinols are often flagged as Pan-Assay Interference Compounds (PAINS). They can generate hydrogen peroxide in the presence of reducing agents (common in assay buffers), leading to false "hits."

-

Directive: Do not proceed to biological screening without a Cell-Free Redox Control .

Part 2: Pre-Screening Validation (Go/No-Go)[1]

Before biological exposure, the compound must pass chemical validation to ensure assay integrity.

Protocol A: Metal Chelation Stoichiometry (UV-Vis Shift)

Purpose: To confirm the active pharmacophore is intact and to determine the binding ratio.

-

Preparation: Dissolve derivative in DMSO (10 mM stock). Dilute to 50 µM in Tris-HCl buffer (pH 7.4).

-

Titration: Add aliquots of metal salt solution (CuCl₂ or ZnCl₂) ranging from 0 to 5 equivalents.

-

Readout: Record UV-Vis spectra (200–600 nm) after each addition.

-

Analysis: Look for a bathochromic shift (red shift) and isosbestic points.[1]

Part 3: Antimicrobial Screening Workflow (CLSI Standards)

Standard: Clinical and Laboratory Standards Institute (CLSI) M07 / M100 Guidelines.[2][3] Critical Nuance: Standard Mueller-Hinton Broth (MHB) has variable cation levels.[1] For quinolinols, you must use Cation-Adjusted Mueller-Hinton Broth (CAMHB) to normalize Mg²⁺ and Ca²⁺, as these compete with the drug.[1]

Protocol B: MIC Determination with Metal Rescue Control

Purpose: To determine the Minimum Inhibitory Concentration (MIC) and prove the mechanism is metal-dependent.[1]

Reagents:

-

CAMHB (Mg²⁺ 10-12.5 mg/L; Ca²⁺ 20-25 mg/L).[1]

-

Bacterial Inoculum:

CFU/mL.[1] -

Resazurin dye (0.01%) for visual readout.[1]

Workflow:

-

Plate Setup: Dispense 100 µL CAMHB into 96-well plates.

-

Serial Dilution: Add quinolinol derivative (start at 64 µg/mL) and dilute 2-fold across the plate.

-

Inoculation: Add 10 µL of standardized bacterial suspension.

-

The "Rescue" Control (Validation Step): In duplicate rows, add excess metal (e.g., 50 µM ZnCl₂ or FeSO₄).[1]

-

Logic: If antibacterial activity is due to chelation, adding excess metal should abolish the effect (increase the MIC).

-

-

Incubation: 16–20 hours at 37°C.

-

Readout: Add 20 µL Resazurin. Incubate 1 hour. Blue = No Growth (Inhibition); Pink = Growth.[1]

Data Presentation Table:

| Compound ID | MIC (µg/mL) | MIC + Zn²⁺ (µg/mL) | Interpretation |

|---|---|---|---|

| Q-001 | 4.0 | >64.0 | Validated: Activity is metal-dependent (Chelation).[1] |

| Q-002 | 8.0 | 8.0 | Validated: Mechanism is metal-independent (Off-target).[1] |

| Q-003 | >64.0 | N/A | Inactive.[1] |

Part 4: Anticancer Screening (Metabolic vs. ATP)

Warning: Quinolinols are redox-active.[1] The standard MTT assay relies on mitochondrial reductase enzymes.[1] Quinolinols can chemically reduce MTT to formazan without cells, causing false "viability" readings.[1]

Protocol C: Validated Cytotoxicity Assay

Recommendation: Use an ATP-based luminescence assay (e.g., CellTiter-Glo) instead of MTT to avoid redox artifacts.[1] If MTT is mandatory, use the following controls.

Workflow (MTT Modified):

-

Seeding: Seed cancer cells (e.g., HeLa, MCF-7) at 5,000 cells/well. Incubate 24h.

-

Treatment: Add compounds (0.1 – 100 µM).

-

Cell-Free Control: Prepare a row with media + compound + MTT (no cells) .

-

Incubation: 48–72 hours.

-

Readout: Add MTT reagent, incubate 4h, solubilize formazan, read at 570 nm.

Selectivity Index (SI) Calculation:

-

Target: SI > 10 indicates a therapeutic window.[1]

Part 5: Visualization of Screening Logic

Diagram 1: The Quinolinol Screening Cascade

This diagram illustrates the decision matrix for advancing a hit, specifically filtering out PAINS and false positives.

Caption: Logical flow for filtering quinolinol derivatives. Red nodes indicate critical stop/go checkpoints to prevent false positives.

Diagram 2: Mechanism of Action (Metal-Dependent)

Visualizing how the ligand interacts with bacterial metal homeostasis.[1]

Caption: The dual mechanism of quinolinols: Metal sequestration (starvation) and complex-mediated toxicity (ROS/Ionophore effect).[1]

References

-

Clinical and Laboratory Standards Institute (CLSI). (2024).[1][2] Performance Standards for Antimicrobial Susceptibility Testing (M100). 34th Edition.[1][2] [Link]

-

Prachayasittikul, V., et al. (2013).[1] "8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications." Drug Design, Development and Therapy, 7, 1157–1178. [Link]

-

Baell, J. B., & Holloway, G. A. (2010).[1][4] "New substructure filters for removal of pan assay interference compounds (PAINS) from screening libraries and for their exclusion in bioassays."[4] Journal of Medicinal Chemistry, 53(7), 2719–2740.[4] [Link]

-

Riss, T. L., et al. (2016).[1] "Cell Viability Assays." Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]

-

Oliveri, V. (2020).[1] "Quinoline-based compounds with potential use in Alzheimer's disease treatment."[1][5] European Journal of Medicinal Chemistry, 201, 112505. [Link]

Sources

Fluorescence Modulation of Substituted Quinolinol Scaffolds: Mechanistic Insights & Bio-Analytical Applications

Executive Summary

The 8-hydroxyquinoline (8-HQ) scaffold represents a privileged structure in medicinal chemistry and photophysics.[1][2] While historically significant in organic light-emitting diodes (e.g., Alq3), its utility in drug discovery lies in its tunable fluorescence upon metal chelation and substituent modification. This guide provides a technical deep-dive into the fluorescence mechanisms—specifically Excited-State Intramolecular Proton Transfer (ESIPT)—and offers rigorous protocols for characterizing substituted quinolinols for use as bio-imaging probes and metallodrugs.

Part 1: Mechanistic Foundations

The ESIPT "Off" Switch vs. Chelation "On" Switch

The fluorescence of unsubstituted 8-HQ in protic solvents is notoriously weak ($ \Phi_F < 0.01 $). This is not a defect but a feature driven by Excited-State Intramolecular Proton Transfer (ESIPT) .

-

Ground State: 8-HQ exists primarily in the enol form.[3]

-

Excitation: Upon UV excitation, the acidity of the hydroxyl proton increases while the basicity of the quinoline nitrogen rises.

-

Proton Transfer: A rapid proton transfer occurs ($ < 100 $ fs), forming a keto-tautomer in the excited state.

-

Non-Radiative Decay: The excited keto-tautomer decays non-radiatively to the ground state, effectively quenching fluorescence.

The Chelation Enhancement of Fluorescence (CHEF): When a metal ion (e.g., Zn²⁺, Al³⁺) binds to the N and O atoms, the hydroxyl proton is displaced. This physically blocks the ESIPT pathway.[3] The rigidified metal-ligand complex restricts bond rotation, reducing vibrational relaxation and forcing the molecule to relax via photon emission (fluorescence).

Photophysical Pathway Diagram

The following diagram illustrates the competition between the non-radiative ESIPT pathway and the radiative metal-complex pathway.

Caption: Figure 1. Competition between non-radiative ESIPT (red path) and radiative metal chelation (green path).

Part 2: Structure-Activity Relationships (SAR)

Modifying the quinoline ring at positions 5 and 7 allows for precise tuning of excitation/emission wavelengths and quantum yield.

Electronic Substituent Effects

The emission wavelength correlates with the Hammett substituent constants (

-

Electron-Donating Groups (EDGs): Substituents like

or -

Electron-Withdrawing Groups (EWGs): Strong EWGs like

often quench fluorescence via intersystem crossing or charge transfer pathways that favor non-radiative decay. -

Heavy Atom Effect: Substituents like Bromine (5,7-dibromo-8-hydroxyquinoline) or Iodine significantly increase spin-orbit coupling. This facilitates intersystem crossing to the triplet state, quenching fluorescence and potentially enabling phosphorescence (undesirable for rapid imaging).

Comparative Spectral Data

The table below summarizes how specific substitutions alter the photophysical profile compared to the parent 8-HQ scaffold.

| Compound | Substituent (Pos) | Relative Intensity | Mechanism Note | ||

| 8-HQ (Parent) | None | 315 | ~330 (weak) | 1x | Quenched by ESIPT in protic solvents. |

| 5-Methoxy-8-HQ | 5-OCH | 330 | 450 | 5x | EDG induces red shift; blocks some non-radiative modes. |

| 5-Sulfo-8-HQ | 5-SO | 320 | 495 | 2x | High water solubility; exhibits negative solvatochromism. |

| 5,7-Dichloro-8-HQ | 5,7-Cl | 325 | 505 | 0.5x | Halogens induce partial quenching via heavy atom effect. |

| Alq3 | (Al complex) | 390 | 520 | 100x | Standard Reference. ESIPT blocked; rigid structure. |

Part 3: Experimental Protocols

Protocol: Relative Fluorescence Quantum Yield Determination

Objective: To determine the quantum yield (

Prerequisites:

-

UV-Vis Spectrophotometer (double beam preferred).

-

Quartz cuvettes (10 mm path length).

-

High-purity solvents (HPLC grade).

Step-by-Step Methodology:

-

Standard Preparation: Prepare a stock solution of Quinine Sulfate in 0.1 M H₂SO₄.

-

Sample Preparation: Dissolve the quinolinol derivative in the chosen solvent (e.g., Methanol or DMSO).

-

Absorbance Adjustment (Critical):

-

Dilute both the sample and standard such that their absorbance at the excitation wavelength is below 0.10 (optimally 0.02–0.05).

-

Why? This prevents "Inner Filter Effects" where the sample re-absorbs its own emitted light, artificially lowering the measured intensity.

-

-

De-aeration: Bubble Nitrogen or Argon gas through the solutions for 10 minutes.

-

Why? Dissolved oxygen is a potent fluorescence quencher (collisional quenching).

-

-

Spectral Acquisition:

-

Record the integrated fluorescence intensity (

) for both sample and standard using the same excitation wavelength and slit widths. -

Record the exact absorbance (

) at the excitation wavelength.

-

-

Calculation: Use the following equation:

Where:-

= Sample,

- = Integrated area under emission curve.

- = Absorbance at excitation wavelength.[5]

- = Refractive index of the solvent (Critical when solvents differ).

-

= Sample,

Experimental Workflow Diagram

Caption: Figure 2.[6][8] Standardized workflow for synthesis and photophysical characterization.

Part 4: Applications in Drug Discovery[10]

Metallodrugs for Neurodegeneration (Alzheimer's)

In Alzheimer's Disease (AD), dysregulated metal ions (Zn²⁺, Cu²⁺) promote the aggregation of Amyloid-beta (Aβ) plaques.

-

Mechanism: 8-HQ derivatives like PBT2 act as "metal chaperones." They cross the blood-brain barrier, chelate interstitial Zn²⁺/Cu²⁺ (stripping them from Aβ plaques), and redistribute these ions into neurons.

-

Fluorescence Utility: The fluorescence "turn-on" upon Zn²⁺ binding allows researchers to track the drug's distribution and confirm metal sequestration in vitro or in cell models.

Intracellular Ion Sensing

Substituted quinolinols are used to map labile metal pools in cancer cells.

-

Ratiometric Sensing: By appending an ester group at the 8-position (which cleaves inside the cell) or using specific 5-position substituents, probes can exhibit a shift in emission wavelength upon binding, rather than just intensity change. This allows for concentration-independent measurement of ion levels.

References

-

Mechanisms of ESIPT in 8-Hydroxyquinoline: Bardez, E., et al. (1997). Excited-State Proton Transfer in 8-Hydroxyquinoline. Journal of Physical Chemistry B. [Link]

-

Fluorescent Sensors for Metal Ions: Farruggia, G., et al. (2006).[9] 8-Hydroxyquinoline Derivatives as Fluorescent Sensors for Magnesium in Living Cells. Journal of the American Chemical Society.[10] [Link]

-

Quantum Yield Measurement Protocols: Brouwer, A. M. (2011). Standards for photoluminescence quantum yield measurements in solution (IUPAC Technical Report). Pure and Applied Chemistry. [Link]

-

PBT2 and Alzheimer's Applications: Adlard, P. A., et al. (2008). Rapid restoration of cognition in Alzheimer's transgenic mice with 8-hydroxyquinoline analogs. Neuron. [Link]

-

Substituent Effects on Quinolinols: Al-Busafi, S. N., et al. (2014). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Research & Reviews: Journal of Chemistry.[1] [Link]

Sources

- 1. rroij.com [rroij.com]

- 2. Origin of ultraweak fluorescence of 8-hydroxyquinoline in water: photoinduced ultrafast proton transfer - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. ESIPT-Active 8-Hydroxyquinoline-Based Fluorescence Sensor for Zn(II) Detection and Aggregation-Induced Emission of the Zn(II) Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scispace.com [scispace.com]

- 5. iss.com [iss.com]

- 6. via.library.depaul.edu [via.library.depaul.edu]

- 7. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 8. Experimental and Theoretical Study of O-Substituent Effect on the Fluorescence of 8-Hydroxyquinoline | MDPI [mdpi.com]

- 9. 8-hydroxyquinoline derivatives as fluorescent sensors for magnesium in living cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]

A Technical Guide to the Structure-Activity Relationship (SAR) of Phenyl-Substituted Quinolinols: From Synthesis to Biological Function

Abstract

The quinoline scaffold is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its presence in a multitude of pharmacologically active compounds.[1][2] This technical guide provides an in-depth exploration of phenyl-substituted quinolinols, a subclass that continues to yield promising candidates for therapeutic development. We will dissect the intricate relationship between the precise placement and nature of substituents on the phenyl and quinoline rings and the resulting biological activity. This guide moves beyond a mere catalog of compounds to explain the causal links between chemical structure and pharmacological effect, offering field-proven insights for researchers, scientists, and drug development professionals. We will cover synthetic strategies, detailed structure-activity relationship (SAR) analysis across various therapeutic areas, mechanisms of action, and robust experimental protocols to empower the rational design of next-generation quinolinol-based agents.

The Phenyl-Quinolinol Scaffold: A Versatile Pharmacophore

Quinoline, a bicyclic heterocycle of fused benzene and pyridine rings, offers a rigid and tunable framework for drug design.[3][4] The introduction of a hydroxyl group (-OH) to form a quinolinol, and a phenyl substituent, typically at the C2 or C4 position, creates a molecule with a rich potential for biological interactions. The hydroxyl group can act as a hydrogen bond donor and acceptor, while the phenyl ring provides a large surface for π-π stacking and hydrophobic interactions with biological targets. The nitrogen atom in the quinoline ring can act as a hydrogen bond acceptor and influences the molecule's overall basicity and electronic properties.[5] This combination of features has led to the discovery of phenyl-substituted quinolinols with a broad spectrum of activities, including anticancer, antimicrobial, antimalarial, and anti-inflammatory properties.[6][7][8]

Synthetic Pathways: Building the Core Structure

The rational exploration of SAR is predicated on the ability to synthesize a diverse library of analogues. Several classical and modern methods are employed to construct the phenyl-substituted quinolinol core.

Key Synthetic Strategies

-

Friedländer Annulation: This is one of the most convenient and frequently used methods for the direct synthesis of quinolines.[6][9] It involves the acid- or base-catalyzed condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group (e.g., an α-methylene ketone).[9] The choice of reactants directly dictates the substitution pattern of the final product.

-

Doebner-von Miller Reaction: A variation of the Skraup synthesis, this method typically involves the reaction of an aniline with α,β-unsaturated carbonyl compounds.[7] It allows for the synthesis of a wide range of substituted quinolines.

-

Microwave-Assisted Organic Synthesis (MAOS): Modern synthetic chemistry increasingly favors techniques that offer shorter reaction times and align with green chemistry principles. MAOS has been successfully applied to the one-pot synthesis of 2-(4-substituted phenyl)-methyl quinoline derivatives, providing an efficient and environmentally friendly alternative to traditional methods.[7]

Below is a generalized workflow for the synthesis and validation of a novel phenyl-substituted quinolinol.

Caption: Generalized workflow for the synthesis and evaluation of phenyl-substituted quinolinols.

Dissecting the Structure-Activity Relationship (SAR)

The biological activity of phenyl-substituted quinolinols is exquisitely sensitive to the nature and position of substituents. Understanding these relationships is critical for optimizing potency and selectivity.

The Phenyl Ring: The Primary Modulator of Activity

The substituent on the phenyl ring at the C2 position is a key determinant of biological effect. Its electronic properties (electron-donating vs. electron-withdrawing) and steric bulk profoundly influence target binding.

-

Electron-Withdrawing Groups (EWGs): Halogens (F, Cl, Br) and nitro groups (NO₂) are common EWGs explored in SAR studies.

-

Anticancer Activity: An ortho-chloro substitution on the phenyl ring of an 8-hydroxyquinoline derivative yielded the most potent compound against the A-549 human lung carcinoma cell line, with an IC₅₀ value of 5.6 µM.[10] This suggests that a specific steric and electronic arrangement at the ortho position is favorable for cytotoxicity.

-

Antimicrobial Activity: The presence of a nitro group at the para-position of the phenyl ring has been incorporated into novel quinoline derivatives, which were subsequently evaluated for antibacterial activity.[7]

-

-

Electron-Donating Groups (EDGs): Methoxy (-OCH₃) and methyl (-CH₃) groups can enhance activity, often by improving electronic interactions with the target or affecting metabolic stability.[11]

-

Anticancer Activity: Studies have shown that electron-donating substituents like methoxy and methyl groups can enhance cytotoxic activity, particularly against MCF-7 and HeLa cancer cell lines.[11]

-

-

Lipophilicity: The overall lipophilicity of the molecule, often estimated by the calculated LogP (cLogP), is a critical parameter. A study on 2-arylquinolines found a direct relationship between higher lipophilicity and greater cytotoxic effects against HeLa (cervical cancer) and PC3 (prostate cancer) cell lines.[12] This underscores the importance of cell membrane permeability for reaching intracellular targets.

The Quinoline Core: Fine-Tuning the Scaffold

Substitutions on the quinoline ring itself provide a secondary layer of modulation.

-

Position of the Hydroxyl Group: The location of the -OH group is crucial. 8-hydroxyquinolines, for instance, are well-known metal chelators, and this property can be integral to their mechanism of action.

-

Other Substituents: The presence of bulky aryl groups at both the C2 and C4 positions has been shown to enhance the antibacterial and antifungal activity of quinoline derivatives.[13] A chlorine atom at the C7 position of the quinoline ring is considered crucial for optimal antimalarial activity in many quinoline-based drugs.[1]

The following diagram summarizes the key SAR takeaways for phenyl-substituted quinolinols.

Caption: Key structure-activity relationship trends for phenyl-substituted quinolinols.

Mechanisms of Action: How Do They Work?

Phenyl-substituted quinolinols exert their biological effects through diverse mechanisms, often dependent on their specific substitution patterns.

-

Inhibition of Bacterial Enzymes: A primary mechanism for the antibacterial action of many quinolines is the inhibition of two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[5] These enzymes control the topology of DNA, and their inhibition prevents DNA replication and repair, leading to bacterial cell death.

-

Anticancer Mechanisms:

-

Kinase Inhibition: Certain quinoline derivatives function as tyrosine kinase inhibitors, interfering with signaling pathways that are often dysregulated in cancer cells.[6]

-

DNA Intercalation: The planar aromatic structure of the quinoline ring allows some derivatives to insert themselves between the base pairs of DNA, disrupting its structure and function and inhibiting processes like replication and transcription.[8]

-

Regulation of Histone Demethylases (KDMs): Molecular docking studies have suggested that some cytotoxic 2-arylquinolines may act as selective regulators of KDM proteins, which play a role in epigenetic regulation and are implicated in cancer.[12]

-

Quantitative SAR Data

To provide a concrete basis for comparison, the following table summarizes the biological activity of representative phenyl-substituted quinoline derivatives against various cancer cell lines.

| Compound ID | Quinoline Ring Substitution | Phenyl Ring Substitution | Target Cell Line | Activity (IC₅₀ in µM) | Reference |

| 13 | 6-methoxy | 3,4-methylenedioxy | HeLa | 8.3 | [12] |

| 12 | 6-chloro | 3,4-methylenedioxy | PC3 | 31.37 | [12] |

| 11 | 6-fluoro | 3,4-methylenedioxy | PC3 | 34.34 | [12] |

| N/A | 8-hydroxy | 2-chloro | A-549 | 5.6 | [10] |

IC₅₀ (Half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro.

Experimental Protocols

To ensure the reproducibility and validation of SAR findings, detailed experimental methodologies are essential.

Protocol: Synthesis of a 2-Phenylquinolin-4-carboxylic Acid[13]

This protocol describes a classic multi-component reaction to form the quinoline core.

Materials:

-

Aniline (0.01 mol)

-

Benzaldehyde (0.01 mol)

-

Pyruvic acid (0.01 mol)

-

Ethanol (20 mL)

-

Round-bottom flask, reflux condenser, heating mantle, filtration apparatus

Procedure:

-

Combine aniline (0.01 mol), benzaldehyde (0.01 mol), and pyruvic acid (0.01 mol) in a 50 mL round-bottom flask.

-

Add 20 mL of ethanol to the flask to serve as the solvent.

-

Equip the flask with a reflux condenser and place it on a heating mantle.

-

Heat the reaction mixture to reflux and maintain for 3 hours. Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

-

After 3 hours, cool the reaction mixture to room temperature.

-

The solid product will precipitate out of the solution. Collect the product by vacuum filtration.

-

Wash the collected solid with a small amount of cold ethanol to remove impurities.

-

Recrystallize the crude product from ethanol to yield pure 2-Phenylquinolin-4-carboxylic acid.

-

Dry the final product and characterize its structure using ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity.

Protocol: In Vitro Anticancer Activity (MTT Assay)

This colorimetric assay is a standard method for assessing the cytotoxicity of compounds against cancer cell lines.

Materials:

-

Human cancer cell line (e.g., A-549, HeLa)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well microtiter plates

-

Test compounds (dissolved in DMSO)

-

MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), 5 mg/mL in PBS

-

Solubilization buffer (e.g., DMSO or acidified isopropanol)

-

Multichannel pipette, incubator (37°C, 5% CO₂), microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with vehicle control (e.g., 0.1% DMSO) and untreated cells.

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ atmosphere.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 3-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer (e.g., DMSO) to each well to dissolve the formazan crystals. Mix gently by pipetting.

-

Absorbance Measurement: Read the absorbance of each well at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Conclusion and Future Perspectives

The phenyl-substituted quinolinol scaffold is a remarkably fertile ground for the discovery of new therapeutic agents. The structure-activity relationships discussed herein highlight several key principles for rational drug design:

-

The electronic nature of substituents on the C2-phenyl ring is a critical driver of activity, with both electron-withdrawing and electron-donating groups capable of enhancing potency depending on the biological target.

-

Lipophilicity must be carefully balanced to ensure adequate cell permeability without compromising solubility or introducing toxicity.

-

Substitutions on the quinoline core at positions C4 and C7 provide essential handles for fine-tuning activity and targeting specific diseases like malaria.

Future research should focus on leveraging computational tools, such as molecular docking and QSAR modeling, to predict the activity of novel derivatives and elucidate their binding modes with greater precision.[12][14] The synthesis of hybrid molecules that combine the quinolinol scaffold with other known pharmacophores represents another promising avenue for developing agents with novel mechanisms of action or improved resistance profiles. A continued, systematic exploration of the chemical space around this privileged structure will undoubtedly lead to the development of potent and selective clinical candidates.

References

- Al-Qahtani, A. A., Al-Turki, T. M., Khan, M., Mousa, A. A., & Alkhathlan, H. Z. (n.d.). Synthesis of Polysubstituted Analogues of the 4-Methyl-2-phenylquinoline.

- Neliti. (2022). Quinoline derivative and their pharmacological & medicinal potential.

- Ilango, K., Valentina, P., Subhakar, K., & Kathiravan, M. K. (2015). Design, Synthesis and Biological Screening of 2, 4- Disubstituted Quinolines. Austin Journal of Analytical and Pharmaceutical Chemistry, 2(4), 1048.

- Der Pharma Chemica. (n.d.). Synthesis, Charcterization and Antibacterial Studies of 4-Methyl-2-(4-Substituted Phenyl) Quinoline Derivatives.

- García, C., et al. (n.d.). Synthesis of Substituted 2-Pyridyl-4-phenylquinolines. National Institutes of Health (PMC).

- RSC Publishing. (n.d.). Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights. New Journal of Chemistry.

- Rahangdale, P., Inam, F., & Chourasia, S. (2018). Quantitative Structure Activity Relationship and Biological Activity Studies of 4-Methyl-2-(4-Substituted phenyl)quinoline Derivatives. Asian Journal of Chemistry, 30.

- (n.d.). Synthesis, Characterization and Biological evaluation of 6-substituted-2-(substituted-phenyl)- quinoline derivatives bearing 4-amino.

- National Institutes of Health (PMC). (2015). Synthesis and Structure–Activity Relationship Study of 1-Phenyl-1-(quinazolin-4-yl)ethanols as Anticancer Agents.

- MDPI. (2022). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines.

- Chhajed, S. S., et al. (2010). Synthesis, Physicochemical Properties and Biological Evaluation Of Some Novel 5-[2-methyl/ (un) Substituted Phenylethylideneamino] Quinolin-8-ols. ResearchGate.

- (2025). The Chemistry and Applications of Quinoline: A Comprehensive Review.

- ResearchGate. (2025). Design, synthesis, biological assessments and computational studies of 3-substituted phenyl quinazolinone derivatives as promising anti-cancer agents.

- Raghavendra, N. M., et al. (2025). Synthesis and biological activity of some substituted 2-phenyl-quinazolin-4-ones.

- PubMed. (2019). Design, synthesis, structure-activity relationships and mechanism of action of new quinoline derivatives as potential antitumor agents.

- National Institutes of Health (PMC). (2025). Design, synthesis, biological assessments and computational studies of 3-substituted phenyl quinazolinone derivatives as promising anti-cancer agents.

- PubMed. (2003). Synthesis and activity of substituted 2-phenylquinolin-4-amines, antagonists of immunostimulatory CpG-oligodeoxynucleotides.

- Amanote Research. (2018). Quantitative Structure Activity Relationship and.

- BenchChem. (2025). Quinoline Derivatives: A Comprehensive Technical Guide for Medicinal Chemistry.

- Sharma, et al. (2025). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances.

- Novelty Journals. (2022). A REVIEW ON QUINOLINE AND ITS DERIVATIVES.

- PubMed. (2025). Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure-activity relationship analysis.

- (n.d.). A comprehensive review of quinoline scaffolds in antitubercular drug discovery.

- Biointerface Research in Applied Chemistry. (2022). Annotated Review on Various Biological Activities of Quinoline Molecule.

- Ingenta Connect. (2009). Biological Activities of Quinoline Derivatives.

Sources

- 1. ijpsjournal.com [ijpsjournal.com]

- 2. Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure-activity relationship analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. noveltyjournals.com [noveltyjournals.com]

- 4. biointerfaceresearch.com [biointerfaceresearch.com]

- 5. media.neliti.com [media.neliti.com]

- 6. asianpubs.org [asianpubs.org]

- 7. derpharmachemica.com [derpharmachemica.com]

- 8. Biological Activities of Quinoline Derivatives: Ingenta Connect [ingentaconnect.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines | MDPI [mdpi.com]

- 11. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00534E [pubs.rsc.org]

- 12. Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 13. Design, Synthesis and Biological Screening of 2, 4- Disubstituted Quinolines [austinpublishinggroup.com]

- 14. asianpubs.org [asianpubs.org]

Methodological & Application

"experimental setup for measuring quantum yield of quinolinols"

Application Note & Protocol

Topic: High-Fidelity Measurement of Photoluminescence Quantum Yield for Quinolinol Derivatives

Audience: Researchers, medicinal chemists, and material scientists engaged in the development and characterization of fluorescent compounds.

Foreword: The Quantum Yield Imperative for Quinolinols

Quinolinol and its derivatives represent a cornerstone class of fluorophores, pivotal in applications ranging from bio-imaging probes to materials for organic light-emitting diodes (OLEDs). The efficacy of these molecules is fundamentally quantified by their photoluminescence quantum yield (PLQY or ΦF), a measure of their efficiency in converting absorbed photons into emitted light.[1][2] An accurate determination of PLQY is not merely a characterization step; it is a critical determinant of a molecule's practical utility.

However, the photophysics of N-heterocycles like quinolinols are uniquely sensitive to their environment.[3] Their fluorescence properties can be dramatically altered by solvent polarity, pH, and protonation state, which can modulate the energy gap between the fluorescent (π-π) state and non-emissive (n-π) states.[3][4] An enhanced intersystem crossing from the n-π* state is a common mechanism that quenches fluorescence, reducing the quantum yield.[3] Therefore, a robust and meticulously executed experimental protocol is paramount to generating reproducible and meaningful PLQY data.

This guide eschews a generic template, instead providing a technically grounded, field-proven methodology tailored to the specific challenges and nuances of measuring the quantum yield of quinolinol-based compounds. We will focus on the comparative (or relative) method, which offers a balance of accuracy and accessibility for most research laboratories.[1][2]

Foundational Principles: The Comparative Method

The PLQY is defined as the ratio of the number of photons emitted to the number of photons absorbed by the sample.[5][6]

Caption: Fundamental photophysical processes after photon absorption.

The comparative method calculates the PLQY of an unknown sample (X) by comparing its fluorescence intensity to that of a well-characterized standard (ST) with a known quantum yield (ΦST).[5][7] The governing equation is:

ΦX = ΦST * (GradX / GradST) * (ηX2 / ηST2)

Where:

-

Φ is the quantum yield.

-

Grad is the gradient from the plot of integrated fluorescence intensity versus absorbance.

-

η is the refractive index of the solvent.

This "gradient method" is superior to a single-point calculation as it validates the linear relationship between absorbance and emission and minimizes errors from sample preparation, ensuring a more trustworthy result.[7][8]

Pre-Experimental Strategy: Causality Behind Key Choices

The Standard Selection: Why Quinine Sulfate is Often the Right Choice

The choice of the reference standard is the most critical decision in the comparative method. The standard must absorb at the chosen excitation wavelength and ideally, emit in a similar spectral region as the quinolinol sample to minimize wavelength-dependent instrumental biases.[7][8]

For many quinolinol derivatives, which typically emit in the blue-to-green region (400-550 nm), quinine sulfate is the gold standard.[9][10][11]

Table 1: Recommended Quantum Yield Standards

| Standard | Solvent | Excitation (nm) | Emission Max (nm) | Quantum Yield (ΦF) |

| Quinine Sulfate | 0.1 M H₂SO₄ or 0.5 M H₂SO₄ | 350 | ~450 | 0.54 - 0.60[9][12] |

| Fluorescein | 0.1 M NaOH | 490 | ~520 | ~0.95 |

| Rhodamine 6G | Ethanol | 520 | ~550 | ~0.95 |

Note: The quantum yield of quinine sulfate can be dependent on the excitation wavelength and concentration; consistency is key.[13]

Solvent Purity and Selection

The fluorescence of quinolinols is highly sensitive to the solvent environment.[14] Use only spectroscopic or HPLC-grade solvents to avoid fluorescent impurities.[15] It is crucial to check the solvent blank for any background emission before preparing solutions.[15] When reporting the PLQY of a quinolinol, the solvent system must be specified, as the value is only meaningful within that context. For instance, protonation of the quinoline nitrogen in acidic media or hydrogen bonding in protic solvents can significantly enhance fluorescence by altering the excited state energy levels.[3]

The Concentration Mandate: Avoiding the Inner Filter Effect

To ensure the validity of the measurement, the relationship between absorbance and fluorescence intensity must be linear. At high concentrations, this linearity breaks down due to the inner filter effect , where emitted light is reabsorbed by other solute molecules.[7]

Core Protocol Rule: The absorbance of all solutions (both standard and sample) at the excitation wavelength and across the entire emission range must be kept below 0.1 in a standard 1 cm pathlength cuvette.[2][7][9][16] This minimizes re-absorption and ensures that the number of photons absorbed is directly proportional to the concentration.

Detailed Experimental Protocol

This protocol is designed as a self-validating system by employing the gradient method.

Required Instrumentation

-

UV-Vis Spectrophotometer: For accurate absorbance measurements.

-

Spectrofluorometer: Equipped with spectral correction capabilities. Modern instruments are typically supplied with correction curves to account for the wavelength-dependent efficiency of monochromators and detectors.[17]

-

Quartz Cuvettes: A matched pair of 1 cm pathlength quartz cuvettes for fluorescence measurements. Using cuvettes with longer pathlengths (e.g., 2 cm or 5 cm) for absorbance measurements can improve accuracy for very dilute solutions.[7][8]

Reagent & Solution Preparation

-

Standard Stock Solution (e.g., Quinine Sulfate): Prepare a stock solution of the chosen standard in the appropriate solvent (e.g., 1x10⁻⁵ M Quinine Sulfate in 0.1 M H₂SO₄).

-

Sample Stock Solution (Quinolinol Derivative): Prepare a stock solution of the quinolinol derivative in the desired solvent at a similar molar concentration.

-

Dilution Series: From the stock solutions, prepare a series of at least five dilutions for both the standard and the sample. The concentrations should be chosen to yield absorbance values at the excitation wavelength of approximately 0.02, 0.04, 0.06, 0.08, and 0.10.[7]

-

Solvent Blank: Prepare a cuvette containing only the pure solvent.

Caption: Experimental workflow for the gradient method PLQY measurement.

Step-by-Step Measurement Procedure

Crucial Precondition: All instrument settings (especially excitation/emission slit widths, integration time) must remain identical for all measurements, including the blank, standard, and sample solutions.[2][7]

-

Set Excitation Wavelength (λex): Choose a wavelength where both the standard and sample have significant absorbance. For quinolinols with a quinine sulfate standard, 350 nm is a common choice.[10]

-

Absorbance Measurement:

-

Place the solvent blank in the UV-Vis spectrophotometer and perform a baseline correction.

-

Measure the absorbance spectrum for each of the diluted standard and sample solutions.

-

Record the absorbance value at the chosen λex for each solution.

-

-

Fluorescence Measurement:

-

Place the solvent blank cuvette in the spectrofluorometer. Record its emission spectrum and save it for subtraction. This accounts for Raman scattering from the solvent.[17]

-

For each diluted standard solution, record the corrected emission spectrum over the appropriate wavelength range.

-

For each diluted sample solution, record the corrected emission spectrum under the exact same conditions.

-

-

Data Processing:

-

Subtract the solvent blank spectrum from each of the recorded emission spectra.

-

Integrate the area under each corrected and blank-subtracted emission spectrum. This value is the Integrated Fluorescence Intensity (I).

-

Data Analysis and Calculation

-

Plot the Data: For both the standard and the sample, create a plot of the Integrated Fluorescence Intensity (Y-axis) versus the Absorbance at λex (X-axis).

-

Determine the Gradients: Perform a linear regression on both sets of data. The result should be a straight line passing through the origin.[7] The slope of this line is the gradient (Grad). A poor linear fit (R² < 0.99) may indicate problems such as inner filter effects or sample degradation.

Table 2: Example Data Template (Quinolinol Sample)

| Concentration (M) | Absorbance at λex | Integrated Emission Intensity (I) |

| Solution 1 | 0.021 | 150,000 |

| Solution 2 | 0.042 | 305,000 |

| Solution 3 | 0.061 | 440,000 |

| Solution 4 | 0.083 | 600,000 |

| Solution 5 | 0.102 | 735,000 |

-

Calculate the Quantum Yield: Use the final equation with the calculated gradients and the refractive indices of the solvents used for the sample and standard.

ΦX = ΦST * (GradX / GradST) * (ηX2 / ηST2)

Example:

-

Standard: Quinine Sulfate in 0.1 M H₂SO₄ (ΦST = 0.54, ηST ≈ 1.33)

-

Sample: Quinolinol in Ethanol (ηX ≈ 1.36)

-

From plots: GradST = 5,000,000; GradX = 7,200,000

-

ΦX = 0.54 * (7,200,000 / 5,000,000) * (1.36² / 1.33²)

-

ΦX ≈ 0.81

-

Common Pitfalls and Troubleshooting

| Issue | Probable Cause | Solution |

| Non-linear plot of Intensity vs. Absorbance | Inner filter effect due to high concentration. | Re-prepare solutions ensuring absorbance is < 0.1 at all points.[7] |

| Poor reproducibility | Sample degradation; temperature fluctuations; instrumental drift. | Use fresh solutions; allow instrument to warm up; re-measure standard periodically. |

| Unexpectedly low QY | Presence of quenching impurities (e.g., dissolved O₂). | Use high-purity solvents. For triplet-state involvement, de-gas solutions by N₂ or Ar bubbling.[13] |

| Distorted emission spectra | Incorrect spectral correction; slit widths too wide. | Ensure instrument correction files are applied. Use narrow slits for better resolution, but ensure signal is sufficient. |

References

-

Eaton, D. F. (1988). Reference materials for fluorescence measurement. Pure and Applied Chemistry, 60(7), 1107-1114. (Source via OMLC page: [Link])

-

AZoM. (2025, October 20). Understanding Photoluminescence Quantum Yield (PLQY) in Emissive Materials. AZoM.com. [Link]

-

Edinburgh Instruments. (2024, November 22). How to Prepare Solutions for Accurate and Reliable PLQY Measurements on the FLS1000 and FS5. YouTube. [Link]

-

Oregon Medical Laser Center. (n.d.). Quinine sulfate. OMLC. [Link]

-

University of California, Davis. (n.d.). Fluorescence Spectroscopy-Quantum yield. Chem 115 Lab Manual. [Link]

-

Ishida, H., Bünzli, J. C., & Beeby, A. (2016). Guidelines for measurement of luminescence spectra and quantum yields of inorganic and organometallic compounds in solution and solid state (IUPAC Technical Report). Pure and Applied Chemistry, 88(7), 701–711. [Link]

-

Le-Gac, S., et al. (2009). Experimental Determination of the Fluorescence Quantum Yield of Semiconductor Nanocrystals. Journal of the Korean Physical Society, 55, 1591-1595. [Link]

-

Indian Academy of Sciences. (n.d.). Photophysical properties of 8-hydroxy quinoline. Journal of Chemical Sciences. [Link]

-

HORIBA. (n.d.). What are Luminescence Quantum Yields? HORIBA Scientific. [Link]

-

HORIBA. (n.d.). A Guide to Recording Fluorescence Quantum Yields. HORIBA Scientific. [Link]

-

ISS. (n.d.). Measurement of Fluorescence Quantum Yields on ISS Instrumentation Using Vinci. ISS Technical Note. [Link]

-

Edinburgh Instruments. (2023, April 25). Relative Quantum Yield. [Link]

-

Würth, C., et al. (2020). Relative and absolute determination of fluorescence quantum yields of transparent samples. Nature Protocols, 15, 2557-2579. [Link]

-

MacLean, D. M., et al. (2022). A practical guide to measuring and reporting photophysical data. Chemical Society Reviews, 51, 8958-8977. [Link]

-

Brouwer, A. M. (2011). Standards for photoluminescence quantum yield measurements in solution (IUPAC Technical Report). Pure and Applied Chemistry, 83(12), 2213-2228. [Link]

-

Topić, F., et al. (2020). Fluorescence enhancement of quinolines by protonation. RSC Advances, 10, 29693-29699. [Link]

-

Suzuki, K., et al. (2002). Absolute Measurements of Photoluminescence Quantum Yields of Organic Compounds Using an Integrating Sphere. Bulletin of the Chemical Society of Japan, 75, 989-995. [Link]

-

Pöthig, A., et al. (2024). Studies About the Effect of Halogenated Solvents on the Fluorescence Properties of 9-Aryl-Substituted Isoquinolinium Derivatives. Journal of Fluorescence, 34, 1-9. [Link]

-

El-Sayed, Y. S. (2015). Experimental and Theoretical Study of O-Substituent Effect on the Fluorescence of 8-Hydroxyquinoline. Molecules, 20(2), 2961-2976. [Link]

-

Lindsey, J. S. (n.d.). Quinine sulfate. PhotochemCAD. [Link]

-

Le-Gac, S., et al. (2009). Experimental Determination of the Fluorescence Quantum Yield of Semiconductor Nanocrystals. ResearchGate. [Link]

-

Melhuish, W. H. (1961). QUININE SULFATE AS A FLUORESCENCE QUANTUM YIELD STANDARD. Journal of Physical Chemistry, 65(2), 229-235. [Link]

-

Derevyanko, N. A., et al. (2009). Synthesis and spectral-luminescent properties of 5-R-2-(Quinolin-4-yl)-1,3-Benzoxazoles. Journal of Physical Organic Chemistry, 22(12), 1146-1153. [Link]

-

IUPAC. (2012). Measurement of Photoluminescence Quantum Yields. [Link]

-

IUPAC. (n.d.). Quantum Yield. IUPAC Compendium of Chemical Terminology. [Link]

-

Moreno Trevino, R. (2024). Modified 2-Quinolinones For Photocatalysis: The Fluorescence Quantum Yield (ΦF) Of Novel 2-Quinolinone Derivatives. DePaul Discoveries, 14(1). [Link]

-

ResearchGate. (n.d.). Fluorescence quantum-yield measurement of 1b. [Link]

-

Royal Society of Chemistry. (n.d.). Analytical Methods. [Link]

-

Godin, R., et al. (2012). Measurement of the Fluorescence Quantum Yield Using a Spectrometer With an Integrating Sphere Detector. Journal of Fluorescence, 22, 1249-1254. [Link]

-

Ishida, H., et al. (2008). Reevaluation of absolute luminescence quantum yields of standard solutions using a spectrometer with an integrating sphere and a back-thinned CCD. Journal of Photochemistry and Photobiology A: Chemistry, 199(2-3), 329-335. [Link]

-

Velapoldi, R. A., & Tønnesen, H. H. (2004). Corrected Emission Spectra and Quantum Yields for a Series of Fluorescent Compounds in the Visible Spectral Region. Journal of Fluorescence, 14(4), 465-472. [Link]

Sources

- 1. azom.com [azom.com]

- 2. A practical guide to measuring and reporting photophysical data - Dalton Transactions (RSC Publishing) DOI:10.1039/D5DT02095F [pubs.rsc.org]

- 3. Fluorescence enhancement of quinolines by protonation - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04691D [pubs.rsc.org]

- 4. asianpubs.org [asianpubs.org]

- 5. horiba.com [horiba.com]

- 6. goldbook.iupac.org [goldbook.iupac.org]

- 7. static.horiba.com [static.horiba.com]

- 8. iss.com [iss.com]

- 9. Quinine sulfate [omlc.org]

- 10. faculty.fortlewis.edu [faculty.fortlewis.edu]

- 11. researchgate.net [researchgate.net]

- 12. dreem.openfluor.org [dreem.openfluor.org]

- 13. infoscience.epfl.ch [infoscience.epfl.ch]

- 14. Experimental and Theoretical Study of O-Substituent Effect on the Fluorescence of 8-Hydroxyquinoline | MDPI [mdpi.com]

- 15. Making sure you're not a bot! [opus4.kobv.de]

- 16. Quinine sulfate [omlc.org]

- 17. edinst.com [edinst.com]

"MTT assay protocol for 5,7-Dimethyl-3-phenyl-2-quinolinol"

Application Notes & Protocols

Topic: MTT Assay Protocol for Evaluating the Cytotoxicity of 5,7-Dimethyl-3-phenyl-2-quinolinol

For: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide for assessing the cytotoxic potential of 5,7-Dimethyl-3-phenyl-2-quinolinol using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The MTT assay is a foundational colorimetric method for evaluating cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[1] This guide moves beyond a simple list of steps, delving into the core principles, critical optimization parameters, and potential interferences, particularly those relevant to quinoline-based compounds. By explaining the causality behind each procedural choice, this protocol is designed to be a self-validating system, enabling researchers to generate robust and reproducible data.

Principle of the MTT Assay

The MTT assay's utility is rooted in cellular metabolism. The central principle involves the enzymatic reduction of a yellow, water-soluble tetrazolium salt (MTT) into a purple, water-insoluble formazan product.[2][3][4] This conversion is primarily accomplished by NAD(P)H-dependent cellular oxidoreductase enzymes, such as succinate dehydrogenase, located in the mitochondria of living cells.[2][5] Therefore, the quantity of formazan produced is directly proportional to the number of metabolically active, and thus viable, cells.[3][4]

Dead cells lack the necessary enzymatic activity to reduce MTT.[4] After a defined incubation period, the insoluble formazan crystals are dissolved in an organic solvent, such as Dimethyl Sulfoxide (DMSO) or acidified isopropanol, creating a colored solution.[2][5][6] The absorbance of this solution is then measured using a spectrophotometer (microplate reader), typically at a wavelength of 570 nm.[1][7][8] The intensity of the purple color directly correlates with the number of viable cells, allowing for the quantification of cytotoxicity induced by a test compound like 5,7-Dimethyl-3-phenyl-2-quinolinol.

Caption: Mechanism of MTT reduction to formazan in viable cells.

Essential Materials and Reagents

Equipment:

-

Humidified incubator (37°C, 5% CO₂)

-

Laminar flow hood

-

Microplate reader (spectrophotometer) with 570 nm and >630 nm filters

-

Inverted microscope

-

Multichannel pipette and sterile, filtered pipette tips

-

Sterile 96-well flat-bottom tissue culture plates

-

Sterile reagent reservoirs

Reagents:

-

Cell Line: Appropriate for the research question (e.g., HeLa, MCF-7, HepG2). Ensure cells are healthy and in the logarithmic growth phase.[5][9]

-

5,7-Dimethyl-3-phenyl-2-quinolinol: Stock solution prepared in a suitable solvent (e.g., DMSO). The final solvent concentration in the culture medium should be non-toxic, typically <0.5%.[9]

-

MTT Reagent (5 mg/mL):

-

Cell Culture Medium: Appropriate for the chosen cell line (e.g., DMEM, RPMI-1640), supplemented with Fetal Bovine Serum (FBS) and antibiotics.

-

Serum-Free Medium: For the MTT incubation step to reduce background interference.[5][9]

-

Solubilization Solution:

-

Phosphate Buffered Saline (PBS): Sterile, pH 7.4.

Protocol Optimization: The Key to Reliable Data

Before conducting the full experiment, it is critical to optimize assay parameters for your specific cell line and experimental conditions. A generic protocol is a common cause of failed or misleading assays.[13]

Determining Optimal Cell Seeding Density

The goal is to ensure cells are in an exponential growth phase throughout the experiment and are 70-80% confluent at the time of analysis.[13]

-

Too few cells: Leads to a weak signal and low absorbance readings.[5][9]

-

Too many cells: Can lead to nutrient depletion, contact inhibition, and a plateaued metabolic signal, masking the cytotoxic effects of your compound.[9][13]

Optimization Protocol:

-

Create a cell titration curve. Seed a 96-well plate with a range of cell densities (e.g., from 1,000 to 100,000 cells/well).[5][9]

-

Culture the cells for the intended duration of your experiment (e.g., 24, 48, or 72 hours).

-

Perform the MTT assay on all wells.

-